![molecular formula C18H15F3N4O2S B2894265 2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 383145-84-4](/img/structure/B2894265.png)

2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

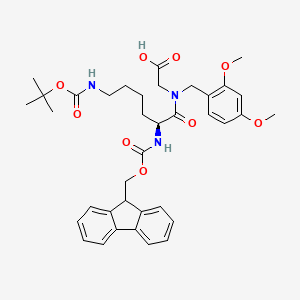

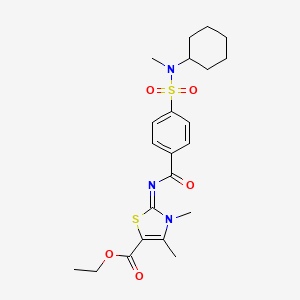

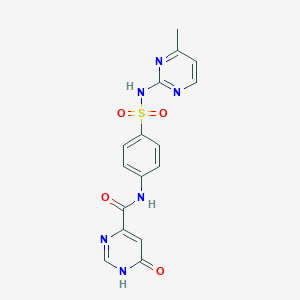

The compound “2-[(4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide” is a chemical compound with the molecular formula C18H15F3N4O2S . It is a complex organic molecule that contains several functional groups, including a phenyl group, a trifluoromethyl group, a phenoxy group, a triazole ring, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by several functional groups. The phenyl group is a six-membered aromatic ring, the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms, the phenoxy group is a phenyl group bonded to an oxygen atom, the triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms, and the acetamide group consists of a carbonyl group (C=O) bonded to a nitrogen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to enhance the physicochemical and pharmacological properties of parent molecules due to the unique character of the fluorine atom . The triazole ring might participate in various chemical reactions due to the presence of nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, I could not find specific information on the melting point, boiling point, density, or other physical properties of this compound .科学的研究の応用

Sulfonamides Metabolism and Hypersensitivity

Sulfonamides are a group of compounds known for their antibiotic properties, and their metabolism has been linked to hypersensitivity reactions in individuals. A study highlighted that the slow acetylator phenotype is prominent among patients with sulfonamide hypersensitivity reactions, suggesting that genetic factors influencing drug metabolism could affect susceptibility to adverse drug reactions (Rieder et al., 1991).

Bioavailability and Pharmacokinetics of Triazoles

Triazoles, such as indiplon, are researched for their sedative and hypnotic effects. A study comparing the abuse liability of indiplon to triazolam revealed insights into their psychomotor, subjective, and cognitive effects, demonstrating the importance of understanding the pharmacokinetics and potential for abuse of triazole-containing drugs (Carter et al., 2007).

Acetaminophen Metabolism and Toxicity

Acetaminophen (paracetamol) metabolism has been extensively studied to understand its therapeutic effects and potential for liver toxicity. Research into its metabolism revealed multiple metabolites and their excretion patterns, highlighting the complexity of drug metabolism in humans (David et al., 2020).

Environmental Exposure to Phenolic Compounds

The study of environmental phenols, including bisphenol A (BPA) and parabens, focuses on their presence in the human body and potential endocrine-disrupting effects. Investigations into urinary concentrations of these compounds in pregnant women and children provide essential data for understanding exposure levels and potential health implications (Mortensen et al., 2014).

作用機序

Target of Action

Similar compounds with a 1,2,4-triazole ring have been found to interact with theheme moiety of CYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction leads to changes in the enzyme’s activity, potentially affecting various biochemical pathways.

Biochemical Pathways

Compounds with similar structures have been found to exhibit improved drug potency towardreverse transcriptase enzyme inhibition . This suggests that the compound may be involved in pathways related to viral replication or other processes regulated by reverse transcriptase.

Pharmacokinetics

A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This could suggest that the trifluoromethyl group in the compound may enhance its bioavailability and efficacy.

Result of Action

Similar compounds have been found to play an important role in the regulation ofcentral inflammation , suggesting that this compound might also have anti-inflammatory effects.

特性

IUPAC Name |

2-[[4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-5-4-8-14(9-12)27-10-16-23-24-17(28-11-15(22)26)25(16)13-6-2-1-3-7-13/h1-9H,10-11H2,(H2,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDRRTIAXYWTOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)COC3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2894185.png)

![7-(furan-2-ylmethyl)-6-imino-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2894187.png)

![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine hydrobromide](/img/structure/B2894193.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2894198.png)

![3-((5-(sec-butylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894204.png)